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Methyl 2-(3,4-difluorobenzoyl)benzoate

Cat. No.: B7989299
M. Wt: 276.23 g/mol
InChI Key: IQZLNARQEJRAMS-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-difluorobenzoyl)benzoate (CAS 1443326-90-6) is a high-purity chemical compound supplied for laboratory research purposes. It has a molecular formula of C15H10F2O3 and a molecular weight of 276.24 g/mol . This benzoate ester derivative features a 3,4-difluorobenzoyl substituent, making it a potential building block or intermediate in various synthetic pathways. Researchers may employ this compound in the development of novel pharmaceutical candidates, particularly in the synthesis of more complex heterocyclic systems intended as bioactive molecules . As a fluorinated organic compound, it can be of interest in materials science and medicinal chemistry for its potential to influence the electronic properties, metabolic stability, and binding affinity of target molecules. Proper handling procedures should be followed, and it is recommended to store the product at 2-8°C or for longer periods at -20°C . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10F2O3 B7989299 Methyl 2-(3,4-difluorobenzoyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,4-difluorobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLNARQEJRAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Kinetics in Benzoylbenzoate Chemistry

Nucleophilic Acyl Substitution Pathways at Carbonyl Centers

The primary reaction pathway for esters like Methyl 2-(3,4-difluorobenzoyl)benzoate is nucleophilic acyl substitution. byjus.commasterorganicchemistry.com This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the leaving group, in this case, the methoxy (B1213986) group (-OCH3). byjus.comlibretexts.org The general mechanism is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu The presence of two carbonyl groups in this compound presents two potential sites for nucleophilic attack. However, the ester carbonyl is generally more susceptible to substitution reactions like hydrolysis and transesterification compared to the ketone carbonyl of the benzoyl group. The difluorinated benzoyl ring significantly influences the electrophilicity of the adjacent ketone carbonyl, but the ester functional group remains the primary site for typical nucleophilic acyl substitution reactions.

A hallmark of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. byjus.compearson.com When a nucleophile attacks the ester carbonyl carbon, the hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral geometry. byjus.comvanderbilt.edu This intermediate is typically unstable and will collapse to reform a carbonyl group. masterorganicchemistry.com

The process can be catalyzed by either acid or base. byjus.com

Base-Catalyzed Mechanism: A strong nucleophile directly attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. byjus.com This intermediate then expels the leaving group (methoxide, -OCH3) to yield the final product. byjus.com

Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated by an acid catalyst. byjus.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile. byjus.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of the leaving group (as methanol, CH3OH). byjus.comyoutube.com

For this compound, the electron-withdrawing nature of the 3,4-difluorobenzoyl group enhances the electrophilicity of the ester carbonyl carbon, facilitating the formation of the tetrahedral intermediate.

While the stepwise addition-elimination pathway involving a tetrahedral intermediate is the predominant mechanism for nucleophilic acyl substitution, the possibility of a concerted mechanism, analogous to an Sₙ2 reaction, has been considered. libretexts.org In a hypothetical concerted Sₙ2-like mechanism, the nucleophile would attack the carbonyl carbon while the leaving group departs simultaneously, proceeding through a single transition state rather than a distinct intermediate. quora.comyoutube.comlibretexts.org

However, for reactions at a carbonyl carbon, this pathway is generally considered less favorable than the stepwise mechanism. libretexts.org The formation of the stable tetrahedral intermediate is a lower energy pathway compared to the high-energy, five-coordinate transition state that a concerted Sₙ2-like reaction would require. masterorganicchemistry.com Sₙ2 reactions are characteristic of substitution at sp³-hybridized carbons and proceed with a backside attack, which is sterically hindered and electronically unfavorable at an sp² carbonyl carbon. libretexts.orgmasterorganicchemistry.com Some concerted mechanisms have been identified in specific cases of nucleophilic aromatic substitution (SₙAr), but these differ significantly from reactions at a carbonyl center. harvard.edu

Kinetics of Ester Hydrolysis and Transesterification Reactions

The kinetics of ester hydrolysis, the reaction of an ester with water to form a carboxylic acid and an alcohol, are well-studied and provide a framework for understanding the reactivity of this compound. masterorganicchemistry.com This reaction can be catalyzed by acid or, more commonly, by base (saponification). masterorganicchemistry.com

Under basic conditions, the hydrolysis of esters typically follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate law is expressed as: Rate = k[Ester][OH⁻]

The rate of hydrolysis is highly dependent on the substituents attached to the carbonyl group. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. chemrxiv.org For this compound, the two electron-withdrawing fluorine atoms on the benzoyl ring are expected to significantly increase the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.frnih.gov

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, follows a similar mechanistic pathway and kinetic profile to hydrolysis. The reaction is typically catalyzed by an acid or a base. The kinetics are also generally second-order, dependent on the concentration of the ester and the incoming alkoxide.

The following table presents hypothetical and literature-derived kinetic data for the hydrolysis of various methyl benzoates to illustrate substituent effects.

CompoundRelative Rate of Hydrolysis (k_rel)Half-life (t₁/₂) at pH 8, 10°C (years)
Methyl 4-methoxybenzoate0.334.8 oieau.fr
Methyl benzoate11.8 oieau.fr
Methyl 4-nitrobenzoate180.1 oieau.fr
This compound>1 (Estimated)<1.8 (Estimated)

Note: Data for this compound is estimated based on the known electron-withdrawing effects of fluorine substituents.

Mechanisms of Fluorine-Directed Reactions

The two fluorine atoms on the benzoyl moiety of this compound play a critical role in directing the compound's reactivity. Fluorine is a highly electronegative atom, and its primary influence is through a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge (electrophilicity) on the adjacent ketone carbonyl carbon and, to a lesser extent, the ester carbonyl carbon.

This increased electrophilicity has several consequences for reaction mechanisms:

Enhanced Reaction Rates: The rate of nucleophilic attack at the carbonyl centers is accelerated. For reactions like hydrolysis and transesterification at the ester group, this leads to faster kinetics compared to non-fluorinated analogues. chemrxiv.org

Stabilization of Intermediates: The electron-withdrawing fluorine atoms can help to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate, further favoring the forward reaction.

Influence on Nucleophilic Aromatic Substitution (SₙAr): While the primary focus is on acyl substitution, under specific and often harsh conditions, the difluorinated aromatic ring itself could undergo nucleophilic aromatic substitution. The fluorine atoms act as activating groups for SₙAr and can also serve as leaving groups.

Role of Catalysis in Reaction Mechanism Elucidation

Catalysis is fundamental to the reactions of benzoylbenzoates and is a key tool for elucidating their mechanisms. pearson.comnih.gov Both acid and base catalysis are employed to accelerate nucleophilic acyl substitution reactions that would otherwise be very slow. byjus.comvanderbilt.edu

Base Catalysis: In base-catalyzed hydrolysis (saponification), the hydroxide ion is a more powerful nucleophile than water. Its direct attack on the ester carbonyl is the rate-determining step, leading to the formation of a carboxylate anion which is deprotonated under basic conditions, driving the reaction to completion. masterorganicchemistry.com The reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid product and the base catalyst. masterorganicchemistry.com

Acid Catalysis: In acid catalysis, the acid protonates the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile. youtube.com This allows weaker nucleophiles, such as water or alcohols, to attack. Unlike base catalysis, all steps in the acid-catalyzed mechanism are typically reversible. byjus.com

Studying how reaction rates change with catalyst concentration helps to confirm the reaction order and the role of the catalyst in the rate-determining step. Furthermore, the use of different catalysts can sometimes favor one reaction pathway over another, providing deeper mechanistic insight. nih.gov

Solvent and Substituent Effects on Reaction Rates and Thermodynamics

The environment in which a reaction occurs and the electronic nature of the molecule's substituents have a profound impact on reaction rates and thermodynamics. iupac.org

Substituent Effects: As previously discussed, substituents on the benzoylbenzoate structure are a dominant factor in its reactivity. The Hammett equation is often used to quantify the electronic effect of substituents on reaction rates. oieau.fr

For this compound:

Fluorine Substituents: The two fluorine atoms are strong electron-withdrawing groups. This effect increases the rate of nucleophilic attack. chemrxiv.org

Benzoyl Group: The entire 2-(3,4-difluorobenzoyl) group acts as a large, electron-withdrawing substituent on the methyl benzoate core, further enhancing reactivity at the ester position.

ParameterEffect of Electron-Withdrawing Group (e.g., -F, -NO₂)Effect of Electron-Donating Group (e.g., -OCH₃)
Kinetic Rate (k) Increases oieau.frDecreases oieau.fr
Activation Energy (Ea) DecreasesIncreases nih.gov
Carbonyl Electrophilicity Increases chemrxiv.orgDecreases
Tetrahedral Intermediate Stability IncreasedDecreased

Spectroscopic Characterization and Structural Elucidation of Methyl 2 3,4 Difluorobenzoyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For Methyl 2-(3,4-difluorobenzoyl)benzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons.

The protons on the benzoate (B1203000) ring and the difluorobenzoyl ring are in different chemical environments and will therefore resonate at different chemical shifts, typically in the range of 7.0-8.5 ppm. The electron-withdrawing nature of the carbonyl group and the fluorine atoms will cause the adjacent protons to be deshielded and appear at a higher chemical shift (downfield). The splitting patterns of these aromatic protons will be complex due to proton-proton and proton-fluorine couplings. The methyl protons of the ester group are expected to appear as a singlet at a lower chemical shift (upfield), typically around 3.9 ppm. rsc.orgrsc.org

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-7.4Multiplet7HAromatic Protons
~3.9Singlet3H-OCH₃

Note: The predicted chemical shifts and multiplicities are based on the analysis of structurally similar compounds such as methyl benzoate and other substituted benzophenones. rsc.orgchemicalbook.comchemicalbook.com

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbon.

The carbonyl carbons of the ketone and the ester are expected to appear at the most downfield shifts, typically in the range of 165-195 ppm. The aromatic carbons will resonate in the range of 120-140 ppm. The carbons directly bonded to fluorine will exhibit large C-F coupling constants. The methyl carbon of the ester group will appear at the most upfield position, typically around 52 ppm. rsc.orgdocbrown.info

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~194C=O (Ketone)
~166C=O (Ester)
~155 (d, ¹JCF)C-F
~152 (d, ¹JCF)C-F
~140-120Aromatic Carbons
~52-OCH₃

Note: The predicted chemical shifts are based on data from analogous compounds like 2-benzoylbenzoic acid and fluorinated benzoic acids. docbrown.infochemicalbook.com The 'd' denotes a doublet due to carbon-fluorine coupling.

Advanced 2D NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would reveal the correlations between adjacent protons on the aromatic rings, helping to delineate the spin systems of the benzoate and difluorobenzoyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH group in the aromatic rings would show a correlation peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound is first vaporized and separated from other components in the GC column before being ionized and fragmented in the mass spectrometer.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern will be characteristic of a benzophenone (B1666685) and a methyl ester. Key expected fragments include the loss of the methoxy (B1213986) group (-OCH₃) to give the [M-31]⁺ ion, and the loss of the carbomethoxy group (-COOCH₃) to give the [M-59]⁺ ion. Cleavage at the carbonyl bridge would lead to characteristic benzoyl fragments. For instance, the formation of the 3,4-difluorobenzoyl cation at m/z 141 is anticipated. nist.govdocbrown.info

Predicted Key Fragments in GC-MS:

m/zFragment
276[M]⁺
245[M - OCH₃]⁺
217[M - COOCH₃]⁺
141[C₇H₃F₂O]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the known mass spectrometric behavior of similar benzophenone and methyl benzoate structures.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique that allows for the very precise determination of the mass-to-charge ratio of the molecular ion, often with accuracy to several decimal places. This high resolution enables the unambiguous determination of the elemental formula of the compound.

For this compound (C₁₅H₁₀F₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition.

Predicted ESI-HRMS Data:

IonCalculated Exact Mass
[C₁₅H₁₀F₂O₃ + H]⁺277.0670
[C₁₅H₁₀F₂O₃ + Na]⁺299.0490

Note: The calculated exact masses provide a benchmark for experimental ESI-HRMS measurements to confirm the elemental formula of the title compound. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The most prominent features in the spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups. The ester carbonyl stretching vibration is typically observed in the region of 1720-1740 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber, generally between 1680-1700 cm⁻¹, due to conjugation with the aromatic rings. The presence of two distinct C=O stretching frequencies is a key indicator of the compound's structure.

Vibrations associated with the aromatic rings and the carbon-fluorine bonds are also evident. The C-F stretching vibrations of the difluorinated ring typically produce strong, characteristic bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ester group are typically found between 1000 and 1300 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester CarbonylC=O Stretch1728
Ketone CarbonylC=O Stretch~1690
Aromatic C=CC=C Stretch1450 - 1600
Carbon-FluorineC-F Stretch1100 - 1300
Ester C-OC-O Stretch1000 - 1300
Aromatic C-HC-H Stretch>3000

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from its aromatic systems. Aromatic compounds typically exhibit two main absorption bands, referred to as Band I and Band II. ijims.com Band I, found at longer wavelengths (usually 300-380 nm), is associated with the cinnamoyl system, while Band II, at shorter wavelengths (usually 240-280 nm), corresponds to the benzoyl system. ijims.com

For this compound, strong absorptions corresponding to π→π* transitions within the benzoyl and difluorobenzoyl ring systems are expected. The presence of carbonyl groups conjugated with the aromatic rings can shift these absorptions to longer wavelengths (a bathochromic shift). A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen atoms, may also be observed at a longer wavelength.

Table 2: Expected UV-Vis Absorption Bands for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π→πBenzoyl and Difluorobenzoyl Rings240 - 280
n→πCarbonyl Groups>300

Elemental Compositional Analysis (CHNS-O)

Elemental analysis determines the mass percentages of the elements (Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The molecular formula for this compound is C₁₅H₁₀F₂O₃, with a molecular weight of 276.23 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula.

Table 3: Elemental Composition of this compound (C₁₅H₁₀F₂O₃)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01115180.16565.25
Hydrogen (H)1.0081010.0803.65
Fluorine (F)18.998237.99613.76
Oxygen (O)15.999347.99717.38
Total 276.238 100.00

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

The diffraction data allows for the determination of the crystal's unit cell—the basic repeating block of the crystal lattice. The unit cell is defined by its parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). mdpi.com These parameters determine the crystal system (e.g., triclinic, monoclinic, orthorhombic). The systematic absences in the diffraction pattern reveal the space group, which describes the symmetry elements within the unit cell. nih.gov For example, related organic molecules have been found to crystallize in triclinic systems with a P-1 space group or monoclinic systems with a P2₁/c space group. mdpi.comnih.gov

Table 4: Illustrative Crystal Data Parameters

ParameterDescriptionExample Value
Crystal SystemThe symmetry class of the crystal lattice.Triclinic
Space GroupThe set of symmetry operations of the unit cell.P-1
a (Å)Unit cell edge length.5.9308(2) mdpi.com
b (Å)Unit cell edge length.10.9695(3) mdpi.com
c (Å)Unit cell edge length.14.7966(4) mdpi.com
α (°)Unit cell angle.100.501(10) mdpi.com
β (°)Unit cell angle.98.618(10) mdpi.com
γ (°)Unit cell angle.103.818(10) mdpi.com
V (ų)Volume of the unit cell.900.07(5) mdpi.com
ZNumber of molecules per unit cell.4 mdpi.com

Note: The values in Table 4 are for an illustrative, related compound and are not the experimental data for this compound.

The arrangement of molecules within the crystal, known as supramolecular packing, is governed by non-covalent intermolecular interactions. researchgate.net For this compound, several types of interactions would be expected to dictate the crystal packing. Weak C–H···O hydrogen bonds are likely to form between the aromatic hydrogen atoms and the oxygen atoms of the carbonyl groups. Furthermore, π-π stacking interactions could occur between the electron-rich aromatic rings. The polarized C-F bonds may also participate in dipole-dipole interactions or C–H···F contacts, further stabilizing the crystal lattice.

Intermolecular Interactions and Supramolecular Packing

Hydrogen Bonding Networks

No published data are available on the hydrogen bonding patterns of this compound. A definitive analysis of hydrogen bond donors and acceptors, and the resulting supramolecular architecture, awaits experimental determination of its crystal structure.

Halogen Bonding Interactions

Information regarding the presence and nature of halogen bonding in solid-state this compound is not available in the current body of scientific literature. The geometric parameters and energetic contributions of any potential C-F···O or C-F···π interactions have not been reported.

π-Stacking and Aromatic Interactions

A quantitative description of π-stacking and other aromatic interactions, including parameters such as interplanar distances and angles between the aromatic rings of this compound, is contingent on future crystallographic studies.

Computational Chemistry and Advanced Theoretical Studies of Methyl 2 3,4 Difluorobenzoyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like Methyl 2-(3,4-difluorobenzoyl)benzoate. These calculations are fundamental to understanding the molecule's intrinsic properties at the electronic level.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral (torsional) angles to find the minimum energy conformation on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. scirp.orgmaterialsciencejournal.org

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue (Å/°)
Bond Length C=O (Ketone)1.22 Å
C=O (Ester)1.21 Å
C-F (para)1.35 Å
C-F (meta)1.36 Å
C-O (Ester)1.34 Å
O-CH₃ (Ester)1.44 Å
Bond Angle C-CO-C (Ketone)119.5°
O=C-O (Ester)123.0°
Dihedral Angle Ring 1 - C(O) - Ring 248.5°

Note: The data in this table is representative of typical values obtained from DFT calculations for similar aromatic ketones and esters and serves as an illustrative example.

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich regions of the molecule, likely the benzoate (B1203000) ring system. Conversely, the LUMO is expected to be centered on the electron-deficient 3,4-difluorobenzoyl moiety, influenced by the electron-withdrawing fluorine atoms and the carbonyl group. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. materialsciencejournal.org In the MEP map of this compound, negative potential (red and yellow areas) would be concentrated around the electronegative oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue areas), indicating their susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-2.15 eV
HOMO-LUMO Energy Gap (ΔE)4.70 eV
Dipole Moment3.95 D

Note: These values are illustrative and based on typical results for structurally related aromatic compounds. materialsciencejournal.org

Theoretical vibrational analysis via DFT is a powerful technique for assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions. scirp.orgresearchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. nih.gov

For this compound, key vibrational modes include:

C=O Stretching: Two distinct, strong absorption bands are expected for the ketone and ester carbonyl groups, typically in the 1650-1750 cm⁻¹ region. researchgate.net

C-F Stretching: Strong bands corresponding to the carbon-fluorine bonds on the benzoyl ring are predicted in the 1100-1300 cm⁻¹ range.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹. researchgate.net

C-O Stretching: The ester C-O stretches are expected in the 1200-1300 cm⁻¹ region.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeCalculated Frequency (Scaled)Typical Experimental Range
Aromatic C-H Stretch3070 cm⁻¹3050-3100 cm⁻¹
C=O Stretch (Ester)1725 cm⁻¹1720-1740 cm⁻¹
C=O Stretch (Ketone)1670 cm⁻¹1660-1685 cm⁻¹
C-O Stretch (Ester)1280 cm⁻¹1250-1300 cm⁻¹
C-F Stretch1255 cm⁻¹1240-1270 cm⁻¹

Note: Calculated values are representative examples based on DFT studies of similar molecules. nih.govresearchgate.net

Thermodynamic and Kinetic Modeling of Reaction Pathways

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface to identify reactants, products, and the high-energy transition states that connect them, providing crucial information on reaction feasibility and rates.

A transition state (TS) represents the energy maximum along the minimum energy path of a reaction, acting as the critical bottleneck between reactants and products. Locating the precise geometry and energy of a transition state is a primary goal of kinetic modeling. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) algorithms, are employed to find these saddle points on the potential energy surface.

A key feature of a correctly identified transition state structure is the presence of exactly one imaginary frequency in its calculated vibrational spectrum. This imaginary frequency corresponds to the molecular motion along the reaction coordinate, for instance, the breaking of one bond and the formation of another. For a reaction involving this compound, such as its synthesis via a Friedel-Crafts acylation, the transition state would involve the partial formation of the bond between the two aromatic rings and the attacking acylium ion.

Once the optimized geometries of the reactants, transition states, and products are determined, their respective electronic energies can be calculated with high accuracy. These energies are used to construct a reaction energy profile diagram. This profile visualizes the thermodynamics and kinetics of the reaction.

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS1)+22.5
Intermediate-5.2
Transition State (TS2)+15.8
Products-18.0

Quantum Chemical Investigations of Fluorine Substitution Effects

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the impact of substituent groups on the electronic structure and reactivity of a molecule. The presence of two fluorine atoms on the benzoyl ring of this compound is expected to have profound effects on its properties compared to its non-fluorinated counterpart, methyl benzoate.

Computational studies on similar fluorinated aromatic compounds have consistently shown that fluorine substitution leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ivanmr.com This increased HOMO-LUMO gap can be correlated with enhanced chemical stability. The electron-withdrawing nature of the fluorine atoms also affects the electrostatic potential surface of the molecule, creating regions of lower electron density on the fluorinated ring. This, in turn, can influence intermolecular interactions and the material's bulk properties.

A comparative analysis based on DFT calculations for similar aromatic ketones demonstrates these trends. For instance, the calculated HOMO-LUMO gap for benzophenone (B1666685) is altered upon fluorine substitution, indicating a change in electronic properties.

Table 1: Predicted Electronic Properties of Substituted Benzophenones

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzophenone-6.5-1.84.7
4-Fluorobenzophenone-6.7-2.04.7
3,4-Difluorobenzophenone (analog)-6.9-2.34.6

Note: These values are illustrative and based on typical DFT calculations for related compounds.

Molecular Dynamics Simulations for Conformational Space Exploration

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and biological properties. This compound, with its rotatable bonds connecting the two aromatic rings and the methyl ester group, can adopt various conformations. Molecular dynamics (MD) simulations offer a powerful tool to explore this conformational landscape by simulating the atomic motions over time. researchgate.net

MD simulations of benzophenone and its derivatives have revealed that the dihedral angle between the two phenyl rings is a key conformational parameter. researchgate.netnih.gov For this compound, the key dihedral angles to consider are between the two aromatic rings and the orientation of the methyl ester group relative to its attached phenyl ring.

A typical MD simulation would involve placing the molecule in a simulated solvent box and calculating the forces between atoms to predict their motion. By running the simulation for a sufficient duration, a representative ensemble of conformations can be generated. Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them. For substituted benzophenones, the ground state conformation is often a non-planar arrangement of the two rings, which minimizes steric hindrance. nih.gov

Table 2: Key Dihedral Angles and Predicted Conformational Preferences

Dihedral AngleDescriptionPredicted Stable Range
C1-C(O)-C1'-C2'Phenyl-Carbonyl-Phenyl30-50°
C6-C1-C(O)O-CH3Phenyl-Ester0-20° (near planar)

Note: The predicted ranges are based on conformational analyses of similar methyl aroylbenzoates. rsc.org

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides reliable methods for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with good accuracy. aps.orgnih.gov For this compound, the predicted ¹⁹F NMR chemical shifts would be particularly characteristic, providing a clear signature of the fluorine substitution pattern. The electron-withdrawing effect of the fluorine atoms would also influence the chemical shifts of the protons and carbons on the difluorinated ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms

Carbon AtomPredicted Chemical Shift (ppm) - Methyl BenzoatePredicted Chemical Shift (ppm) - this compound
Carbonyl Carbon~167~165
C3' (with F)-~150 (J_CF)
C4' (with F)-~155 (J_CF)
Methyl Carbon~52~52

Note: The predicted shifts are approximate and based on DFT calculations of similar aromatic esters and fluorinated compounds. J_CF represents coupling constants. researchgate.net

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which can then be compared with experimental IR spectra. For this compound, the most prominent peaks would include the C=O stretching frequency of the ketone and the ester, the C-O stretching of the ester, and the C-F stretching vibrations. The position of the C=O stretching frequency can be sensitive to the electronic effects of the fluorine substituents.

Table 4: Predicted Key IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (Ketone)1660-1680
C=O Stretch (Ester)1720-1740
C-F Stretch1200-1300
C-O Stretch (Ester)1250-1300

Note: These are typical frequency ranges for the specified functional groups in similar molecular environments. nih.gov

Synthesis and Characterization of Methyl 2 3,4 Difluorobenzoyl Benzoate Derivatives and Analogues

Structural Modifications of the Methyl Ester Group

The methyl ester group in methyl 2-(3,4-difluorobenzoyl)benzoate is a primary site for structural alteration. The conversion of this group into other esters or a carboxylic acid is a fundamental strategy for creating derivatives.

One of the most common modifications is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(3,4-difluorobenzoyl)benzoic acid. uni.lu This reaction is typically carried out under basic conditions, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. google.com The resulting carboxylic acid is a key intermediate that can be further derivatized. uni.lu

Esterification of 2-(3,4-difluorobenzoyl)benzoic acid with various alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can yield a diverse range of esters. core.ac.uk For example, reaction with different alcohols (e.g., ethanol, propanol) would produce the corresponding ethyl, propyl, or other alkyl esters. This approach allows for the introduction of a wide variety of functional groups into the ester moiety, thereby altering properties such as solubility and reactivity. The use of solid acid catalysts, such as those based on zirconium/titanium, has also been explored for the esterification of benzoic acid derivatives, offering a potentially more sustainable and reusable catalytic system. mdpi.com

Transesterification is another viable method for modifying the methyl ester group, where the methyl group is exchanged with a different alkyl or aryl group from another alcohol or ester under catalytic conditions.

The synthesis of these ester derivatives can be monitored and the products characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the new ester group, and Infrared (IR) spectroscopy to observe the characteristic carbonyl stretching frequencies.

Table 1: Examples of Ester Modifications and Key Intermediates

Compound Name Parent Compound Modification Type Reagents/Conditions
2-(3,4-Difluorobenzoyl)benzoic acid This compound Hydrolysis NaOH (aq), Reflux
Ethyl 2-(3,4-difluorobenzoyl)benzoate 2-(3,4-Difluorobenzoyl)benzoic acid Esterification Ethanol, Acid catalyst

Variational Studies of the Difluorobenzoyl Moiety

The difluorobenzoyl portion of the molecule presents numerous opportunities for structural variation, including altering the fluorine substitution pattern, introducing other halogens, and adding further substituents.

The synthesis of positional isomers of this compound allows for a systematic investigation of how the fluorine atoms' positions on the benzoyl ring influence the molecule's properties. Analogues such as methyl 2-(2,4-difluorobenzoyl)benzoate and methyl 2-(2,5-difluorobenzoyl)benzoate are of significant interest. nih.govnih.gov

The general synthetic route to these isomers is analogous to that of the 3,4-difluoro derivative, often involving a Friedel-Crafts acylation reaction between a difluorobenzoyl chloride and a suitable benzene (B151609) derivative, followed by esterification. For instance, the synthesis of methyl 2-(2,4-difluorobenzoyl)benzoate would start from 2,4-difluorobenzoic acid. nih.gov

The characterization of these isomers relies heavily on spectroscopic methods. ¹H and ¹⁹F NMR spectroscopy are particularly crucial for unequivocally determining the substitution pattern on the aromatic ring. High-resolution mass spectrometry provides accurate molecular weight determination, further confirming the identity of the synthesized isomers. researchgate.net

Table 2: Positional Isomers of Methyl Difluorobenzoylbenzoate

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Methyl 2,4-difluorobenzoate 106614-28-2 C₈H₆F₂O₂ 172.13
Methyl 2,5-dichlorobenzoate 2905-69-3 C₈H₆Cl₂O₂ 205.03

Replacing one or both fluorine atoms with other halogens like chlorine or bromine, or adding these halogens to the difluorobenzoyl ring, generates a class of mixed-halogenated derivatives. For example, the synthesis of methyl 2-(3-chloro-4-fluorobenzoyl)benzoate would provide insight into the effects of replacing a fluorine atom with a less electronegative but larger halogen.

The synthesis of such compounds can be achieved by starting with appropriately substituted benzoic acids, such as 3-chloro-4-fluorobenzoic acid. These starting materials can often be prepared through multi-step sequences involving nitration, reduction, diazotization, and Sandmeyer-type reactions on commercially available precursors. researchgate.netsemanticscholar.org The synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazide derivatives has been reported, starting from phthalic anhydride (B1165640) and dichlorobenzene. researchgate.net

Introducing additional fluorine atoms to create polyfluorinated analogues, such as those with trifluoro or tetrafluoro benzoyl moieties, can significantly impact the electronic properties of the molecule. The synthesis of these compounds often requires specialized starting materials and fluorination techniques. For instance, 5-chloro-2,3,4-trifluorobenzoic acid has been used as a key intermediate in the synthesis of certain quinolone derivatives. researchgate.net

Beyond polyfluorination, the introduction of other substituents like nitro, amino, or methoxy (B1213986) groups onto the difluorobenzoyl ring can lead to a wide array of derivatives with tailored properties. For example, nitration of a difluorobenzoic acid derivative can be a key step, followed by reduction to an amino group, which can then be further functionalized. researchgate.net

Modifications and Elaboration of the Benzoate (B1203000) Ring

The benzoate ring of this compound is also amenable to a variety of chemical transformations. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be used to introduce functional groups onto this ring. The position of substitution will be directed by the existing acyl and ester groups.

For example, nitration would likely introduce a nitro group at a meta position to the carbonyl and ester functionalities. Subsequent reduction of the nitro group to an amine would open up a vast array of further derivatization possibilities, including acylation and diazotization reactions. The synthesis of methyl 2-(4-chloro-benzamido)-benzoate highlights the derivatization of an amino group on the benzoate ring. nih.gov

Furthermore, the synthesis of compounds like methyl 4-(3-methylbutan-2-yl)benzoate demonstrates that the benzoate ring can be modified with various alkyl groups. google.com The synthesis of 3,4-di-methyl-phenyl benzoate also showcases the possibility of having multiple alkyl substituents on the phenyl ring of a benzoate derivative. nih.gov

Synthesis of Polyfunctionalized Analogues through Multistep Strategies

The creation of polyfunctionalized analogues of this compound often necessitates multistep synthetic strategies that combine several of the modifications discussed in the previous sections. These complex synthetic routes allow for the precise placement of multiple functional groups on the molecular scaffold.

An example of such a strategy might involve the initial synthesis of a difluorobenzoylbenzoic acid with additional substituents on either aromatic ring. researchgate.netsemanticscholar.org This could be followed by modification of the carboxylic acid to an ester or an amide, and then further functionalization of the molecule. For instance, a bromo-substituted analogue could be subjected to palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is an example of a complex derivative requiring a multi-step synthesis. nsf.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(3,4-Difluorobenzoyl)benzoic acid
Ethyl 2-(3,4-difluorobenzoyl)benzoate
Propyl 2-(3,4-difluorobenzoyl)benzoate
Methyl 2-(2,4-difluorobenzoyl)benzoate
Methyl 2-(2,5-difluorobenzoyl)benzoate
Methyl 2,4-difluorobenzoate
Methyl 2,5-dichlorobenzoate
Methyl 2-(bromomethyl)benzoate
Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate
2-(3,4-Dichlorobenzoyl)benzoic acid hydrazide
5-Chloro-2,3,4-trifluorobenzoic acid
Methyl 2-(4-chloro-benzamido)-benzoate
Methyl 4-(3-methylbutan-2-yl)benzoate
3,4-Di-methyl-phenyl benzoate

Exploration of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of modern organic chemistry. For derivatives of this compound, this relationship is primarily governed by the electronic and steric effects of the substituents introduced onto the aromatic rings. These effects can significantly impact the reactivity of key functional groups within the molecule, such as the ester and ketone carbonyl groups, as well as the susceptibility of the aromatic rings to further substitution.

The core structure of this compound features two key reactive sites: the ester group and the benzoyl ketone. The reactivity of these sites is influenced by the electron-withdrawing nature of the two fluorine atoms on the benzoyl ring. These fluorine atoms, through their inductive effect, decrease the electron density of the aromatic ring they are attached to and, to a lesser extent, the carbonyl carbon of the ketone.

Systematic studies on related substituted methyl benzoates have provided a foundational understanding of these principles. The hydrolysis of substituted methyl benzoates, for instance, is a well-studied reaction that offers insights into the electronic effects of substituents on the reactivity of the ester group. Generally, electron-withdrawing groups on the benzoate ring enhance the rate of hydrolysis by stabilizing the negatively charged transition state, while electron-donating groups have the opposite effect.

In the context of this compound derivatives, the introduction of additional substituents can either amplify or attenuate the inherent electronic properties of the parent molecule.

Electronic Effects of Substituents:

The electronic influence of a substituent is a critical determinant of reactivity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and methoxy (-OCH3) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. nih.gov In the context of this compound derivatives, placing an EDG on either aromatic ring would be expected to increase the electron density at the respective ring. However, their effect on the reactivity of the carbonyl groups is more nuanced. An EDG on the benzoyl ring could slightly decrease the electrophilicity of the ketone carbonyl, while an EDG on the benzoate ring would similarly decrease the reactivity of the ester carbonyl towards nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and additional halogens are potent EWGs that decrease the electron density of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution. nsf.gov In derivatives of this compound, the presence of additional EWGs would further enhance the electron-deficient nature of the molecule. This would increase the electrophilicity of the carbonyl carbons, making them more prone to nucleophilic attack. For instance, studies on the nucleophilic substitution of highly activated methyl benzoate derivatives, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that the presence of multiple EWGs significantly accelerates the reaction rate with nucleophiles. researchgate.net

The following interactive table summarizes the expected qualitative effects of different substituents on the reactivity of key sites in this compound derivatives.

Substituent (R)PositionElectronic EffectExpected Impact on Aromatic Ring Reactivity (Electrophilic Attack)Expected Impact on Carbonyl Reactivity (Nucleophilic Attack)
-CH3Benzoate RingElectron-DonatingIncreaseDecrease
-OCH3Benzoyl RingElectron-DonatingIncreaseDecrease
-NO2Benzoate RingElectron-WithdrawingDecreaseIncrease
-ClBenzoyl RingElectron-WithdrawingDecreaseIncrease

Steric Effects of Substituents:

Beyond electronic effects, the sheer physical size of a substituent can play a crucial role in determining reactivity. This steric hindrance can impede the approach of a reagent to a reactive site. For example, the rate of esterification or hydrolysis can be significantly reduced by bulky substituents near the ester group.

In the case of this compound derivatives, the introduction of bulky substituents, particularly at the positions ortho to the ketone or ester functionalities, would be expected to hinder the approach of nucleophiles. This steric shielding can lead to a decrease in reaction rates, even if the electronic effects of the substituent are activating.

Research on the ring closure of substituted 2-benzoylaminothiobenzamides has demonstrated the importance of both electronic and steric factors in determining the course and rate of intramolecular reactions. nih.gov Similarly, for derivatives of this compound, substituents that influence the conformation of the molecule can affect the proximity of reactive groups, potentially altering pathways for intramolecular cyclization reactions.

The interplay of electronic and steric effects is often complex. A bulky, electron-donating group might sterically hinder a reaction more than its electronic properties promote it. Conversely, a small, strongly electron-withdrawing group could dramatically increase reactivity due to its dominant electronic influence. Quantitative structure-activity relationship (QSAR) studies on related aromatic systems often employ Hammett plots to disentangle these effects and provide a more quantitative understanding of substituent influences.

Applications in Advanced Organic Synthesis

Utilization as Key Precursors for Complex Natural Products and Synthetic Targets

The structure of methyl 2-(3,4-difluorobenzoyl)benzoate, which is a derivative of a 2-aroylbenzoic acid, makes it a suitable precursor for the synthesis of 3-substituted phthalides (3-hydroxy-2-benzofuran-1-ones). The ketone can be reduced to a secondary alcohol, which can then undergo intramolecular cyclization with the methyl ester to form the lactone ring of the phthalide. This transformation is a known route for creating this class of compounds.

Specifically, reduction of the benzophenone (B1666685) moiety in this compound would yield a hydroxyl group that is positioned to cyclize onto the methyl ester, forming 3-(3,4-difluorophenyl)phthalide. Phthalides are a common scaffold in a number of natural products and biologically active molecules. For instance, a sustainable method for synthesizing 3-difluoroalkyl phthalides has been developed using the reaction of difluoroenoxysilanes with methyl 2-formylbenzoate (B1231588) in aqueous media, highlighting the utility of related structures in building complex molecules. nih.gov A patent also describes a method for synthesizing 3,3-disubstituted phthalides from o-acyl benzoates through a cascade reaction, further illustrating the potential of this class of precursors. google.com

Furthermore, the 3,4-difluorobenzoyl moiety is a key structural element in some agrochemicals. For example, benzoylphenylureas containing a difluoro-substituted benzoyl group have been shown to possess insecticidal properties. researchgate.netresearchgate.net This suggests that this compound could serve as a valuable intermediate in the synthesis of novel agrochemicals. The development of herbicides like pyroxasulfone, which contains a difluorophenyl group, underscores the importance of such fluorinated building blocks in creating effective and stable agricultural products. nih.gov

Development as Novel Reagents and Intermediates for Stereoselective Transformations

The ketone functional group in this compound is a prime site for stereoselective reactions, particularly asymmetric reduction to form a chiral secondary alcohol. The resulting chiral alcohol can then be used to introduce stereocenters into more complex molecules. For example, methyl 2-benzoylbenzoate, a closely related compound, can undergo asymmetric transfer hydrogenation in the presence of a Ruthenium catalyst to yield the corresponding chiral alcohol. sigmaaldrich.com This suggests that similar stereoselective methods could be applied to this compound.

The synthesis of α-glycosylated carboxylic acids has been achieved with high diastereoselectivity using phenanthroline catalysis, demonstrating a method where carboxylic acids can act as nucleophiles in stereoselective reactions. nih.gov While this compound is an ester, it can be hydrolyzed to the corresponding carboxylic acid, 2-(3,4-difluorobenzoyl)benzoic acid, which could then potentially be used in such stereoselective glycosylation reactions.

The fluorine atoms on the benzoyl ring can also influence the stereoselectivity of reactions. The electronic effects of the fluorine atoms can alter the reactivity and steric environment of the ketone, potentially leading to higher selectivity in asymmetric transformations compared to non-fluorinated analogs. While specific research on this compound in this context is limited, the broader field of organofluorine chemistry has shown that fluorinated substituents can be powerful tools for controlling stereochemistry in organic synthesis. nih.gov

Methodologies for Chemical Derivatization in Synthesis

This compound offers several avenues for chemical derivatization, allowing for its incorporation into a wide range of synthetic targets. The two primary functional groups for derivatization are the ketone and the methyl ester.

Reactions at the Ketone:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. This alcohol can then be used in subsequent reactions, such as etherification or esterification, or it can participate in intramolecular cyclizations.

Nucleophilic Addition: The ketone can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This allows for the introduction of new carbon-carbon bonds.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, providing a route to olefinated derivatives.

Reactions at the Ester:

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid is a versatile intermediate that can be converted into acid chlorides, amides, or other esters. nih.gov

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. mdpi.com

Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

The derivatization of the aromatic rings through electrophilic or nucleophilic aromatic substitution is also possible, although the presence of the deactivating benzoyl and ester groups, and the fluorine atoms, will direct the position of substitution. The fluorine atoms themselves could potentially be displaced under certain nucleophilic aromatic substitution conditions.

A summary of potential derivatization reactions is presented in the table below.

Functional GroupReaction TypeProduct Type
KetoneReductionSecondary Alcohol
KetoneGrignard AdditionTertiary Alcohol
KetoneWittig ReactionAlkene
Methyl EsterHydrolysisCarboxylic Acid
Methyl EsterTransesterificationDifferent Ester
Methyl EsterAmidationAmide

These derivatization strategies highlight the potential of this compound as a flexible building block for constructing a variety of complex organic molecules for applications in medicinal chemistry, agrochemistry, and materials science.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 3,4 Difluorobenzoyl Benzoate

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for the analysis of Methyl 2-(3,4-difluorobenzoyl)benzoate, providing the necessary resolution to separate the target analyte from starting materials, by-products, and other impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable for its analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that related compounds like methyl benzoate (B1203000) are routinely analyzed by GC, this method is well-suited for the purity assessment of this compound. restek.com When coupled with a mass spectrometer (GC-MS), it allows for both quantification and unambiguous identification of the compound and its potential regioisomers or impurities. researchgate.net

Research on related benzoyl compounds has shown that different regioisomers can exhibit nearly identical mass spectra upon electron ionization, making chromatographic separation crucial for their differentiation. researchgate.net For instance, in the analysis of 2,6-difluorosubstituted benzoylphenylurea (B10832687) derivatives, a GC-MS method was successfully employed to determine the metabolite 2,6-difluorobenzoic acid. uzh.ch Such methods typically utilize capillary columns with stationary phases like 5%-phenyl-methylpolysiloxane, which are effective for separating aromatic compounds. uzh.ch

Table 1: Illustrative GC Parameters for Analysis of Related Aromatic Compounds

Parameter Setting Rationale/Source
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS) Provides both separation and structural identification. researchgate.netuzh.ch
Column 5%-Phenyl-methylpolysiloxane (e.g., 60 m length) Standard for separation of aromatic and moderately polar compounds. uzh.ch
Carrier Gas Helium or Nitrogen Inert gases commonly used in GC-MS. copernicus.org
Injection Mode Split/Splitless Split mode is used for concentrated samples, while splitless is preferred for trace analysis. clu-in.org
Oven Program Temperature gradient (e.g., 50°C to 300°C) Optimized to resolve compounds with different boiling points.
Detector Mass Spectrometer (MS) Allows for identification based on mass-to-charge ratio and fragmentation patterns. researchgate.net

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Reversed-Phase HPLC (RP-HPLC) is the most common mode for separating aromatic esters like this compound. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. biotage.com

Studies on similar preservatives, including methyl benzoate and other parabens, have established effective RP-HPLC methods. shimadzu.comresearchgate.net These methods typically employ C18 or C8 stationary phases, which provide excellent retention and separation for aromatic compounds. researchgate.netresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often acidified with trifluoroacetic acid (TFA) or phosphoric acid to ensure sharp peak shapes. helixchrom.comsielc.com Detection is commonly performed using a UV detector, as the benzoyl chromophore exhibits strong absorbance. helixchrom.com

Table 2: Typical RP-HPLC Conditions for Analysis of Methyl Benzoate and Related Compounds

Parameter Setting Rationale/Source
Instrument UHPLC or HPLC System with UV/PDA Detector Provides high-resolution separation and sensitive detection. shimadzu.com
Column C18 or C8 (e.g., 25 cm x 4.6 mm, 5 µm) Standard nonpolar stationary phases for reversed-phase chromatography. researchgate.net
Mobile Phase Acetonitrile and/or Methanol with Water/Buffer Gradient elution is often used to optimize separation of multiple components. researchgate.nethelixchrom.com
Flow Rate 1.0 mL/min A typical analytical flow rate for standard bore columns. researchgate.net
Detection UV at ~235-254 nm Wavelength at which benzoic esters exhibit strong absorbance. researchgate.nethelixchrom.com
Column Temp. Ambient or controlled (e.g., 30-40 °C) Temperature control ensures reproducible retention times.

Comprehensive Sample Preparation and Clean-up Methods

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before chromatographic analysis. The choice of technique depends on the sample matrix and the concentration of the analyte.

Extraction and Isolation Techniques (e.g., Liquid-Liquid Extraction, Purge and Trap)

Liquid-Liquid Extraction (LLE) is a fundamental and widely applicable technique for isolating this compound from aqueous or reaction mixtures. issr.edu.kh This method relies on the differential solubility of the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent like diethyl ether, ethyl acetate (B1210297), or dichloromethane. lcms.cz In the synthesis of methyl benzoate, for example, the product is extracted from the aqueous reaction mixture into a hydrocarbon solvent, and impurities are removed by washing with a sodium carbonate solution. issr.edu.khekb.eg This same principle is directly applicable to the purification of this compound.

Purge and Trap is a dynamic headspace technique designed for the extraction and concentration of volatile organic compounds (VOCs) from solid or liquid samples. sigmaaldrich.com The method involves bubbling an inert gas through the sample, which carries the volatile analytes into an adsorbent trap. sigmaaldrich.comthermofisher.com The trap is then rapidly heated to desorb the analytes into the GC system. sigmaaldrich.com While highly effective for VOCs, the Purge and Trap method is generally not the primary choice for a compound with a relatively high molecular weight and boiling point like this compound. It is best suited for analytes with higher volatility. copernicus.orgusgs.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with improved analytical properties. researchgate.net For GC analysis, this often involves increasing the analyte's volatility and thermal stability. gcms.czsigmaaldrich.com For both GC and HPLC, derivatization can be used to introduce a functional group that enhances detector response. researchgate.net

While this compound itself may not require derivatization for direct analysis, the technique is crucial for analyzing potential impurities or degradation products, such as the corresponding carboxylic acid (3,4-difluorobenzoic acid). A common derivatization reaction is silylation , which replaces active hydrogen atoms with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. gcms.cznih.gov This process reduces polarity and increases volatility, making compounds more amenable to GC analysis. gcms.cz

A highly effective and robust silylating agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net This reagent was successfully used for the derivatization of 2,6-difluorobenzoic acid prior to GC-MS analysis, demonstrating its utility for fluorinated benzoic acids. uzh.ch This strategy would be directly applicable for quantifying trace amounts of the hydrolysis product, 3,4-difluorobenzoic acid, in a sample of this compound.

In-situ Derivatization Techniques

In-situ derivatization involves performing the derivatization reaction directly in the sample vial or matrix immediately before analysis, simplifying the workflow. mdpi.com For instance, the analysis of fatty acids in water samples has been achieved through direct methylation in-situ using boron trifluoride (BF₃) in methanol, followed by extraction and GC-MS injection. mdpi.com Similarly, the derivatization of 2,6-difluorobenzoic acid with MTBSTFA is performed by mixing the sample extract with the reagent and heating it in a sealed vial, which is then directly analyzed by GC-MS. uzh.ch This approach minimizes sample handling and potential loss of analyte, making it an efficient strategy for trace analysis.

Application of Derivatizing Agents (e.g., Pentafluorobenzyl Bromide, Diazomethane)

The analysis of certain compounds by gas chromatography (GC) can be challenging due to low volatility, thermal instability, or poor detector response. Chemical derivatization is a technique used to convert an analyte into a more suitable form for analysis. For a compound like this compound, which is a methyl ester, derivatization would typically be preceded by hydrolysis to its corresponding carboxylic acid, 2-(3,4-difluorobenzoyl)benzoic acid. This is because common derivatizing agents for enhancing GC analysis often target active hydrogen atoms, such as those in carboxylic acids.

Pentafluorobenzyl Bromide (PFB-Br)

Pentafluorobenzyl bromide is a versatile derivatizing agent widely used in chromatography and mass spectrometry. nih.govresearchgate.net It reacts with nucleophiles, such as the carboxylate anion of 2-(3,4-difluorobenzoyl)benzoic acid (formed after hydrolysis of the methyl ester), to form a pentafluorobenzyl (PFB) ester. This process is a nucleophilic substitution where the bromide ion is the leaving group. researchgate.net

The resulting PFB ester exhibits several advantageous properties for GC analysis, particularly with an electron capture detector (ECD). The multiple fluorine atoms in the PFB group are strongly electron-capturing, which significantly enhances the sensitivity of detection. nih.govsigmaaldrich.com Furthermore, PFB derivatives are generally thermally stable and volatile, making them well-suited for GC analysis. nih.gov

The derivatization reaction with PFB-Br can be carried out in various solvents, including acetonitrile, and is often catalyzed by a base. mdpi.com The reaction conditions, such as temperature and time, can be optimized to ensure complete derivatization. sigmaaldrich.com

Table 1: Derivatization of 2-(3,4-difluorobenzoyl)benzoic acid with Pentafluorobenzyl Bromide

ParameterDescriptionReference
Analyte 2-(3,4-difluorobenzoyl)benzoic acid (from hydrolysis of the title compound)-
Derivatizing Agent Pentafluorobenzyl Bromide (PFB-Br) nih.govsigmaaldrich.com
Reaction Type Nucleophilic Substitution (Esterification) researchgate.net
Catalyst Organic Base (e.g., N,N-diisopropylethylamine) mdpi.com
Product Pentafluorobenzyl 2-(3,4-difluorobenzoyl)benzoate-
Analytical Advantage Enhanced sensitivity for GC-ECD and GC-MS (NCI) nih.gov

Diazomethane (B1218177)

Diazomethane (CH₂N₂) is a well-established reagent for the methylation of carboxylic acids to form methyl esters. wordpress.comyoutube.comyoutube.com This reaction is known for being rapid and producing high yields with few by-products. wordpress.com The mechanism involves the protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the resulting carboxylate on the methyl diazonium ion, releasing nitrogen gas. youtube.comyoutube.com

In the context of this compound, the application of diazomethane would be relevant if the analysis started from the hydrolyzed form, 2-(3,4-difluorobenzoyl)benzoic acid. Derivatization with diazomethane would convert it back to its methyl ester, which is the title compound. This could be useful for confirmatory analysis or if a standardized methylation procedure is required for a series of acidic compounds. Due to its toxicity and explosive nature, diazomethane is typically prepared in-situ and used with caution. wordpress.com

Table 2: Derivatization of 2-(3,4-difluorobenzoyl)benzoic acid with Diazomethane

ParameterDescriptionReference
Analyte 2-(3,4-difluorobenzoyl)benzoic acid (from hydrolysis of the title compound)-
Derivatizing Agent Diazomethane (CH₂N₂) wordpress.comyoutube.com
Reaction Type Esterification youtube.com
Product This compound-
Analytical Advantage Forms volatile, thermally stable methyl ester suitable for GC analysis wordpress.com

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the definitive identification and quantification of organic compounds.

GC-MS for Volatile and Semivolatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semivolatile compounds. This compound, being a methyl ester, is expected to have sufficient volatility and thermal stability for GC analysis. sigmaaldrich.com

In a typical GC-MS analysis, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a chemical fingerprint. chemguide.co.uk

The fragmentation pattern of this compound in EI-MS can be predicted based on its structure. Key fragmentation pathways would likely involve cleavage at the ester and ketone functional groups.

Table 3: Predicted GC-MS Fragmentation of this compound

m/zProposed Fragment IonStructure of Fragment
276Molecular Ion [M]⁺[C₁₅H₁₀F₂O₃]⁺
245[M - OCH₃]⁺[C₁₄H₇F₂O₂]⁺
217[M - COOCH₃]⁺[C₁₃H₇F₂O]⁺
139[C₇H₄F₂O]⁺[3,4-difluorobenzoyl]⁺
111[C₇H₄F₂]⁺[difluorophenyl]⁺

The analysis of structurally similar compounds, such as other benzophenones and methyl esters, by GC-MS has been well-documented, providing a basis for method development for this compound. researchgate.netfoodb.ca

LC-MS for Non-Volatile and Thermally Labile Compounds

While GC-MS is a powerful technique, Liquid Chromatography-Mass Spectrometry (LC-MS) offers advantages for compounds that are non-volatile, thermally labile, or of high polarity. chromatographyonline.com Although this compound is likely amenable to GC-MS, LC-MS provides an alternative and complementary analytical approach.

In LC-MS, separation is achieved in the liquid phase, typically using a reversed-phase column where separation is based on the analyte's hydrophobicity. For a compound like this compound, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate to improve ionization, would be a common starting point. frontiersin.org

Following separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI), which is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺ or other adduct ions, with minimal fragmentation. shimadzu.com For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce product ions that are characteristic of the analyte. shimadzu.com

The analysis of fluorinated aromatic compounds and other pharmaceuticals by LC-MS/MS is a well-established field, and similar methodologies could be readily adapted for the analysis of this compound. chromatographyonline.comnih.govfrontiersin.org

Table 4: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionReference
Chromatography Reversed-Phase HPLC frontiersin.org
Column C18 (e.g., 100 x 2.1 mm, 2.5 µm) frontiersin.org
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate frontiersin.org
Mobile Phase B Acetonitrile or Methanol frontiersin.org
Ionization Electrospray Ionization (ESI), Positive Mode shimadzu.com
Precursor Ion [M+H]⁺ (m/z 277)-
Detection Tandem Mass Spectrometry (MS/MS) shimadzu.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3,4-difluorobenzoyl)benzoate?

  • Methodology : The compound can be synthesized via a two-step approach:

Benzoylation : React 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

Esterification : Couple the acid chloride with methyl 2-hydroxybenzoate using a base (e.g., pyridine) to drive the reaction.
Alternative methods include using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions. Similar protocols are described for structurally related sulfonylurea-methyl benzoate derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (for aromatic protons and ester methyl group), ¹³C NMR (to confirm carbonyl and fluorinated carbons), and ¹⁹F NMR (to resolve 3,4-difluoro substituents).
  • FTIR : Identify ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-F bonds (~1200–1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    These methods align with analyses of fluorinated benzamide derivatives in PubChem data .

Q. How can crystallographic data be collected and processed for this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via SHELXT or SHELXS for phase determination .
  • Refinement : SHELXL for least-squares refinement, addressing thermal parameters and hydrogen bonding. Visualization tools like ORTEP-3 or Mercury aid in interpreting electron density maps .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

  • Methodology :

  • Disorder Handling : Use SHELXL's PART instructions to model split positions and apply restraints (e.g., SIMU, DELU) .
  • Twinning Analysis : Check for non-merohedral twinning using the ROTAX routine in PLATON. Refine with TWIN/BASF commands in SHELXL .
  • Validation : Cross-validate with Mercury's "Packing Similarity" tool to compare intermolecular interactions with known structures .

Q. What strategies optimize reaction yields when electron-withdrawing fluorine groups hinder benzoylation?

  • Methodology :

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to activate the acyl chloride intermediate.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction kinetics.
  • Temperature Control : Gradual heating (40–60°C) minimizes side reactions.
    Similar approaches are documented in triazine-based benzoate syntheses .

Q. How can computational tools predict and analyze polymorphism in this compound?

  • Methodology :

  • Mercury's Materials Module : Screen the Cambridge Structural Database (CSD) for analogous fluorinated benzoates to identify common packing motifs .
  • Conformational Analysis : Use molecular docking (e.g., AutoDock Vina) to assess stable conformers and potential polymorphic forms.
  • Thermodynamic Stability : Compare lattice energies of predicted polymorphs using PIXEL calculations .

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